molecular formula C27H20N4O3S B11772634 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide

2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B11772634
M. Wt: 480.5 g/mol
InChI Key: GLGYAQJQCZGDQN-UHFFFAOYSA-N
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Description

2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound that belongs to the class of thioacetamides. This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyano, phenyl, and p-tolyl groups, as well as a nitrophenyl acetamide moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: Introduction of cyano, phenyl, and p-tolyl groups onto the pyridine ring.

    Thioacetamide Formation: Reaction of the substituted pyridine with thioacetamide.

    Acetamide Formation: Coupling of the thioacetamide intermediate with 4-nitrophenyl acetic acid under suitable conditions.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry.

    Material Science: Potential use in the development of organic semiconductors or other advanced materials.

Biology and Medicine

    Pharmacology: Investigation of its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: Use as a probe or marker in biochemical assays.

Industry

    Chemical Industry: Intermediate in the synthesis of other complex organic molecules.

    Pharmaceutical Industry: Potential precursor for drug development.

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Cyano-4-phenylpyridin-2-yl)thio)-N-phenylacetamide
  • 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(4-methylphenyl)acetamide

Uniqueness

The presence of the nitrophenyl group and the specific substitution pattern on the pyridine ring make 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C27H20N4O3S

Molecular Weight

480.5 g/mol

IUPAC Name

2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C27H20N4O3S/c1-18-7-9-20(10-8-18)25-15-23(19-5-3-2-4-6-19)24(16-28)27(30-25)35-17-26(32)29-21-11-13-22(14-12-21)31(33)34/h2-15H,17H2,1H3,(H,29,32)

InChI Key

GLGYAQJQCZGDQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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